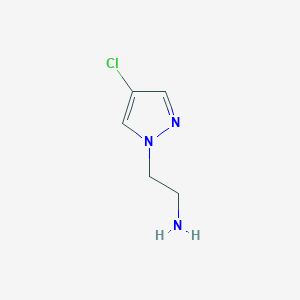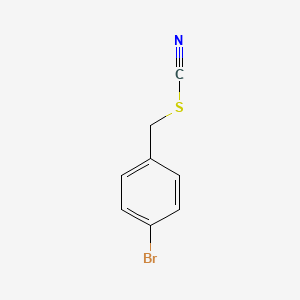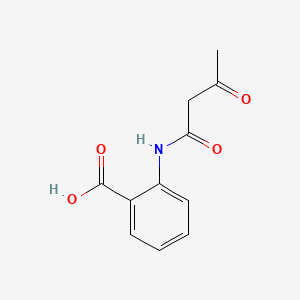
1,6-Naphthyridin-4-OL
Übersicht
Beschreibung
1,6-Naphthyridin-4-OL: is a nitrogen-containing heterocyclic compound that belongs to the naphthyridine family Naphthyridines are characterized by a fused-ring system consisting of two pyridine rings
Wissenschaftliche Forschungsanwendungen
1,6-Naphthyridin-4-OL has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Wirkmechanismus
Target of Action
The primary target of 1,6-Naphthyridin-4-OL is the receptor tyrosine kinase AXL . AXL is a key player in anticancer drug discovery and has emerged as an attractive target . It is also known to interact with the Fibroblast Growth Factor Receptor 4 (FGFR4) , which is critical to hepatocellular carcinoma .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It acts as a potent inhibitor of AXL and FGFR4 . The compound binds to these receptors, preventing them from activating their downstream signaling pathways.
Biochemical Pathways
The inhibition of AXL and FGFR4 by this compound affects several biochemical pathways. These pathways are involved in cell proliferation, survival, and migration, which are crucial for cancer progression. By inhibiting AXL and FGFR4, the compound disrupts these pathways, leading to the suppression of tumor growth .
Pharmacokinetics
The pharmacokinetic properties of this compound are characterized by improved bioavailability and enhanced in vivo antitumor efficacy . The compound exhibits favorable pharmacokinetic properties with a mean residence time (MRT) of 16.5 hours and an area under the curve (AUC0-∞) of 59,815 ng h/mL in Sprague-Dawley rats .
Result of Action
The result of this compound’s action is a significant reduction in tumor growth. The compound exhibits potent antitumor efficacy in AXL-driven tumor xenograft mice, causing tumor regression at well-tolerated doses . It also displays effective inhibition against TPR-Met phosphorylation and the proliferation of the BaF3-TPR-Met cells at low micromolar concentrations .
Biochemische Analyse
Biochemical Properties
1,6-Naphthyridin-4-OL plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties . Additionally, it interacts with proteins involved in the human immunodeficiency virus replication process, making it a potential candidate for anti-human immunodeficiency virus therapy . The nature of these interactions often involves binding to the active sites of enzymes or proteins, leading to inhibition or modulation of their activity.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In cancer cells, it has been observed to induce apoptosis, thereby inhibiting cell proliferation . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the expression of genes involved in cell cycle regulation and apoptosis, leading to altered cellular functions . Furthermore, it influences metabolic pathways by interacting with enzymes involved in cellular metabolism, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound binds to specific biomolecules, such as enzymes and proteins, leading to their inhibition or activation . For instance, this compound has been shown to inhibit the activity of certain kinases involved in cancer cell signaling pathways, thereby blocking the proliferation of cancer cells . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under certain conditions, but it can degrade under others, leading to a loss of activity . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cancer cell proliferation and induction of apoptosis . The stability and degradation of this compound can vary depending on the experimental conditions, such as temperature, pH, and the presence of other chemicals .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit therapeutic effects, such as inhibition of cancer cell proliferation and reduction of tumor size . At higher doses, it can cause toxic or adverse effects, including damage to normal cells and tissues . Threshold effects have been observed, where the therapeutic effects are maximized at certain dosages, beyond which the adverse effects become more pronounced .
Metabolic Pathways
This compound is involved in various metabolic pathways within the cell. It interacts with enzymes and cofactors that play a role in cellular metabolism, influencing the levels of metabolites and the overall metabolic flux . For instance, this compound can inhibit enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to altered energy production and metabolic balance within the cell . Additionally, this compound can affect the levels of certain metabolites, such as adenosine triphosphate and nicotinamide adenine dinucleotide, thereby influencing cellular energy status .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms, where it binds to specific transporters on the cell membrane . Once inside the cell, this compound can interact with binding proteins that facilitate its distribution to various cellular compartments . The localization and accumulation of this compound within the cell can influence its activity and function, as it may target specific organelles or cellular structures .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may be localized to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression . Alternatively, it may be targeted to the mitochondria, where it can influence cellular metabolism and energy production .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,6-Naphthyridin-4-OL can be synthesized through various methods. One common approach involves the condensation of 2-aminopyridine with β-ketoesters, followed by cyclization and oxidation steps. Another method includes the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds under acidic conditions, leading to the formation of the naphthyridine core.
Industrial Production Methods
Industrial production of this compound typically involves multi-step synthetic routes that are optimized for high yield and purity. These methods often employ catalysts and specific reaction conditions to ensure efficient production. Solvent-free and catalyst-free methods have also been explored to make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
1,6-Naphthyridin-4-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthyridine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the naphthyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions include naphthyridine N-oxides, dihydro-naphthyridines, and various substituted naphthyridines, depending on the specific reagents and conditions used .
Vergleich Mit ähnlichen Verbindungen
1,6-Naphthyridin-4-OL can be compared with other naphthyridine derivatives, such as 1,5-naphthyridine and 1,8-naphthyridine. While all these compounds share a similar core structure, their biological activities and applications can vary significantly. For example, 1,8-naphthyridine is known for its use in antibacterial agents like gemifloxacin, whereas this compound is more extensively studied for its anticancer properties .
List of Similar Compounds
- 1,5-Naphthyridine
- 1,8-Naphthyridine
- Pyrido[2,3-d]pyrimidine
- Pyrido[3,4-d]pyrimidine
These compounds, while structurally related, exhibit unique properties and applications that distinguish them from this compound .
Eigenschaften
IUPAC Name |
1H-1,6-naphthyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-8-2-4-10-7-1-3-9-5-6(7)8/h1-5H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLDCLHOLPDVCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C1=O)C=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72754-01-9 | |
| Record name | 1,4-dihydro-1,6-naphthyridin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Amino-3-[4-(benzyloxy)-3-bromophenyl]propanoic acid](/img/structure/B1277827.png)




![1-[4-(Thiophen-2-yl)phenyl]ethan-1-one](/img/structure/B1277843.png)



